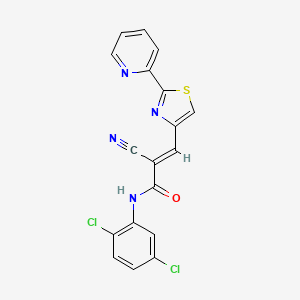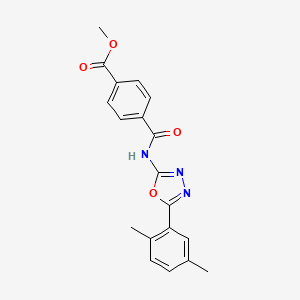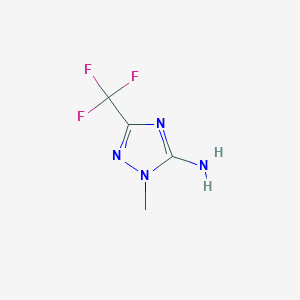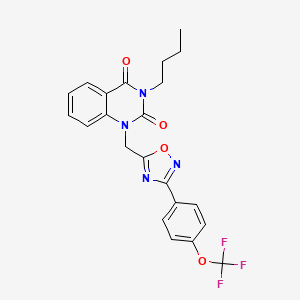
3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one” is a triazine derivative. Triazines are a class of nitrogen-containing heterocycles. The “4-methylbenzyl” part refers to a benzyl group (a benzene ring attached to a CH2 group) with a methyl group (CH3) attached to the benzene ring. The “thio” prefix indicates the presence of sulfur .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The sulfur atom would be expected to contribute to the overall polarity of the molecule .Chemical Reactions Analysis
As a derivative of triazine, this compound could potentially participate in a variety of chemical reactions. The thioether (R-S-R’) group in the molecule might be involved in oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aromatic ring could contribute to its stability, and the sulfur atom could enhance its reactivity .科学的研究の応用
Potentiometric Sensor Development
A study by Zamani et al. (2007) developed a new europium ion-selective electrode using a similar triazine derivative as a membrane carrier. This sensor exhibited a wide concentration range and good selectivity for europium ions over a variety of metal ions, demonstrating its utility in potentiometric titrations and the determination of europium ion concentrations in solutions (Zamani, Rajabzadeh, & Ganjali, 2007).
Synthetic Methodologies
Research by Wasti and Joullié (1976) explored the syntheses and reactions of 3,5-disubstituted 6-benzyl-1,2,4-triazines, providing valuable insights into the chemistry of triazine derivatives. This work contributes to the understanding of displacement reactions and the reactivity of triazine nucleus positions (Wasti & Joullié, 1976).
Biological Activities
Several studies have evaluated the biological activities of triazine derivatives. Maddila et al. (2015) synthesized tetrazole-linked triazole derivatives and assessed their insecticidal activity, finding significant activity against Plodia interpunctella (Maddila, Pagadala, & Jonnalagadda, 2015). Another study by the same group synthesized phenothiazine linked benzylideneamino-1,2,4-triazole derivatives and evaluated them for antioxidant activity, identifying compounds with potent activity due to electron-releasing groups (Maddila, Momin, Gorle, Palakondu, & Jonnalagadda, 2015).
Corrosion Inhibition
Singh et al. (2018) investigated the corrosion inhibition performance of triazine derivatives on mild steel in hydrochloric acid. Their findings suggest that these compounds, due to their electronic structures, can efficiently inhibit corrosion, providing insights into their potential application in corrosion prevention technologies (Singh, Ansari, Haque, Dohare, Lgaz, Salghi, & Quraishi, 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-8-2-4-9(5-3-8)7-16-11-13-10(15)6-12-14-11/h2-6H,7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASCMKLJIGCAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Morpholinomethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/no-structure.png)
![2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid](/img/structure/B2597384.png)



![(4Ar,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B2597390.png)
![2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid, Mixture of diastereomers](/img/structure/B2597391.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2597393.png)
![3-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-6-chloropyrido[3,4-d]pyrimidin-4-one](/img/structure/B2597395.png)
![2-({[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]amino}methylidene)-5-(4-chlorophenyl)cyclohexane-1,3-dione](/img/structure/B2597396.png)


![(4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2597402.png)
![2-{[11-(Hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2597406.png)